molecular formula C14H14N2O3 B11726665 4-Methoxy-N-(4-nitrobenzyl)aniline

4-Methoxy-N-(4-nitrobenzyl)aniline

Cat. No.: B11726665
M. Wt: 258.27 g/mol
InChI Key: SPQJLZSKAZBIJO-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-nitrobenzyl)aniline is an organic compound with the molecular formula C14H14N2O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzyl aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline typically involves the reaction of 4-methoxyaniline with 4-nitrobenzyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-nitrobenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products Formed

    Reduction: 4-Methoxy-N-(4-aminobenzyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(4-nitrobenzyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-nitrobenzyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-methoxybenzylidene)aniline
  • 4-Methoxy-N-(3-nitrobenzylidene)aniline
  • 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline

Uniqueness

4-Methoxy-N-(4-nitrobenzyl)aniline is unique due to the presence of both a methoxy and a nitro group, which impart distinct chemical and physical properties. These functional groups influence the compound’s reactivity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-methoxy-N-[(4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C14H14N2O3/c1-19-14-8-4-12(5-9-14)15-10-11-2-6-13(7-3-11)16(17)18/h2-9,15H,10H2,1H3

InChI Key

SPQJLZSKAZBIJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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